![molecular formula C16H8F6O4 B13680067 Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)
Bis[3-(trifluoromethyl)benzoyl] Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(trifluoromethyl)benzoyl] Peroxide: is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with a trifluoromethyl group at the meta position. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_9\text{H}_5\text{F}_3\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_9\text{H}_5\text{F}_3\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[3-(trifluoromethyl)benzoyl] Peroxide is a strong oxidizing agent and can facilitate the oxidation of various organic substrates.
Radical Initiation: It can decompose to generate free radicals, which are useful in polymerization reactions.
Common Reagents and Conditions:
Oxidation Reactions: Typically carried out in the presence of solvents like dichloromethane or acetonitrile, and at temperatures ranging from room temperature to 60°C.
Radical Initiation: Often used in the presence of monomers such as styrene or methyl methacrylate, and the reaction is initiated by heating to around 80-100°C.
Major Products:
Oxidation: The major products depend on the substrate but often include oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Radical Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Polymerization: Used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.
Synthesis of Complex Molecules: Employed in the synthesis of complex organic molecules through oxidation and radical reactions.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential use in developing antimicrobial agents due to its strong oxidizing properties.
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Polymer Industry: Widely used in the production of plastics and resins.
Textile Industry: Employed in the bleaching of textiles and fibers.
Mécanisme D'action
Oxidizing Properties: Bis[3-(trifluoromethyl)benzoyl] Peroxide decomposes to form free radicals, which can initiate oxidation reactions. The peroxide bond (O-O) is relatively weak and breaks easily to form two benzoyloxyl radicals: [ (\text{C}_9\text{H}_5\text{F}_3\text{CO})_2\text{O}_2 \rightarrow 2 \text{C}_9\text{H}_5\text{F}_3\text{CO} \cdot ]
Molecular Targets and Pathways:
Radical Formation: The generated radicals can react with various substrates, leading to the formation of new chemical bonds.
Oxidation Pathways: The radicals can abstract hydrogen atoms from organic molecules, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Similar in structure but lacks the trifluoromethyl groups. Used widely in acne treatment and polymerization reactions.
Bis(trifluoromethyl)peroxide: Contains two trifluoromethyl groups but lacks the benzoyl structure. Used as a radical initiator in polymerization reactions.
Uniqueness:
Trifluoromethyl Groups: The presence of trifluoromethyl groups in Bis[3-(trifluoromethyl)benzoyl] Peroxide enhances its oxidizing power and stability compared to benzoyl peroxide.
Applications: Its unique structure makes it suitable for specific applications in polymerization and oxidation reactions where other peroxides may not be as effective.
Propriétés
Formule moléculaire |
C16H8F6O4 |
|---|---|
Poids moléculaire |
378.22 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)benzoyl] 3-(trifluoromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-26-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H |
Clé InChI |
OXERYZAFPCMFAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OOC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


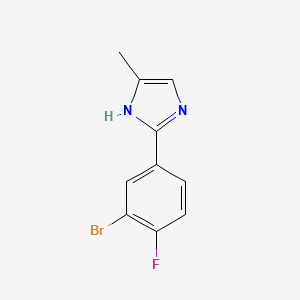
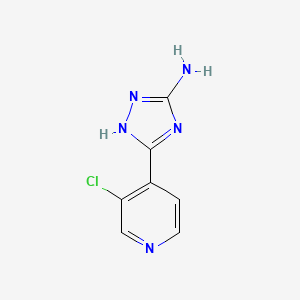
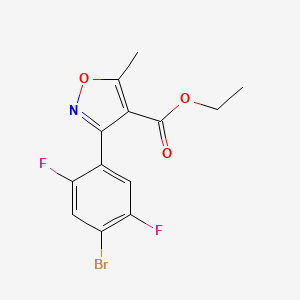


![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
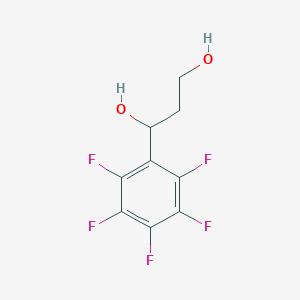
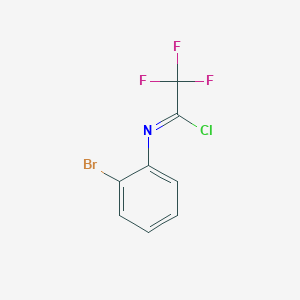

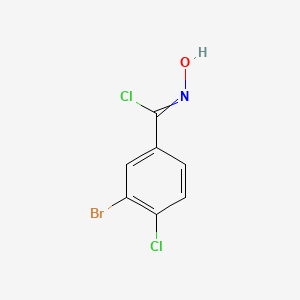

![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
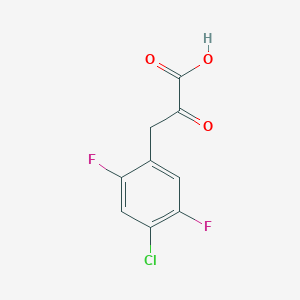
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)
